ND-2110 - 1388894-17-4

ND-2110

Catalog Number: EVT-276914
CAS Number: 1388894-17-4
Molecular Formula: C21H28N4O3S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ND-2110 is a selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy.
Synthesis Analysis

The synthesis of ND-2110 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes for ND-2110 are not detailed in the available literature, the general approach for synthesizing similar small molecule inhibitors typically includes:

  1. Starting Materials: Utilizing readily available organic compounds that can be modified through various chemical reactions.
  2. Reactions: Employing reactions such as nucleophilic substitutions, cyclizations, and coupling reactions to construct the desired molecular framework.
  3. Purification: Following synthesis, compounds are usually purified using techniques like chromatography to isolate the target compound from byproducts.

Technical details regarding the exact synthetic pathway for ND-2110 remain proprietary or unpublished, but it is common for such compounds to undergo rigorous optimization to enhance yield and selectivity.

Molecular Structure Analysis

The molecular structure of ND-2110 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: The presence of functional groups that facilitate binding to the interleukin-1 receptor-associated kinase 4.

Detailed structural analysis would typically involve X-ray crystallography or computational modeling to visualize the three-dimensional conformation of ND-2110 and its interaction with biological targets .

Mechanism of Action

The mechanism of action for ND-2110 involves its selective inhibition of interleukin-1 receptor-associated kinase 4, which is integral to the signaling pathways activated by pro-inflammatory cytokines. By binding to this kinase, ND-2110 effectively blocks the phosphorylation cascade that leads to inflammatory responses.

Key points about the mechanism include:

  • Inhibition of Signaling Pathways: By preventing interleukin-1 receptor-associated kinase 4 activation, ND-2110 reduces downstream signaling events associated with inflammation.
  • Therapeutic Implications: This inhibition could lead to decreased symptoms in autoimmune disorders and reduced tumor growth in lymphoid malignancies .
Physical and Chemical Properties Analysis

ND-2110 exhibits several physical and chemical properties that are crucial for its functionality as a therapeutic agent:

  • Solubility: The solubility profile influences bioavailability; ND-2110 is designed to be highly soluble in biological fluids.
  • Stability: Chemical stability under physiological conditions is essential for maintaining efficacy during therapeutic use.

Relevant data includes:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • pH Stability: Understanding how ND-2110 behaves across different pH levels can aid in formulation development .
Applications

ND-2110 has significant potential applications in scientific research and medicine:

  1. Autoimmune Disorders: Its primary application lies in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
  2. Lymphoid Malignancies: The compound shows promise in oncology for managing cancers that involve dysregulated inflammatory pathways.
  3. Research Tool: As a selective inhibitor, ND-2110 serves as an important tool for researchers studying the role of interleukin-1 receptor-associated kinase 4 in various biological processes.
Introduction to IRAK4 Inhibition as a Therapeutic Strategy

Role of MYD88 Signaling in Autoimmune Disorders and Lymphoid Malignancies

MYD88 (myeloid differentiation primary response 88) functions as the universal adaptor protein for TLR/IL-1R signaling, except in TLR3 pathways. The L265P hypermorphic mutation in MYD88 occurs in >90% of Waldenström macroglobulinemia cases and 30-40% of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) [1] [2]. This gain-of-function mutation triggers spontaneous oligomerization of the myddosome complex, leading to:

  • Constitutive IRAK4 activation: Phosphorylated IRAK4 recruits IRAK1/2, enabling TRAF6-mediated NF-κB activation and pro-survival gene expression [5] [9].
  • Cross-talk with oncogenic kinases: MYD88L265P cooperates with Bruton's tyrosine kinase (BTK) and FLT3 to drive malignant B-cell proliferation and therapeutic resistance [2] [5].
  • Inflammasome activation: MYD88-dependent signaling promotes NLRP3 inflammasome assembly, amplifying IL-1β and TNF production in autoimmune conditions [5] [6].

Table 1: Diseases Driven by Aberrant MYD88/IRAK4 Signaling

Disease ContextMolecular AlterationsConsequences
ABC-DLBCLMYD88L265P mutation (30-40%)Constitutive NF-κB activation, cell proliferation
Waldenström macroglobulinemiaMYD88L265P (>90%)B-cell survival, IgM overproduction
Sjögren’s syndromeMyD88-dependent DAMPs (e.g., biglycan)Autoantibody production, salivary gland inflammation
Myelodysplastic syndromes (MDS)Spliceosome mutations (U2AF1/SF3B1)IRAK4-L isoform overexpression, TRAF6 hyperactivation

IRAK4 Kinase: Biological Functions and Pathological Implications

IRAK4 exhibits both kinase-dependent and kinase-independent functions in immune signaling:

  • Catalytic activity: Mediates phosphorylation of IRAK1 and initiates downstream NF-κB/MAPK pathways upon TLR/IL-1R ligation [5] [9].
  • Scaffolding function: Serves as a core structural component of the myddosome complex (6 MyD88:4 IRAK4:4 IRAK2 stoichiometry), enabling signal amplification even when kinase activity is impaired [5].
  • Oncogenic co-option: In MYD88-mutant lymphomas, hyperactivated IRAK4 promotes:
  • Sustained NF-κB-driven transcription of anti-apoptotic genes (e.g., BCL2, MCL1)
  • JAK/STAT pathway activation via cytokine autocrine loops
  • NLRP3 inflammasome assembly and IL-1β processing [1] [5]

Notably, IRAK4 dependency varies between human and murine models. Human myeloid cells exhibit greater resilience to IRAK4 kinase inhibition than murine counterparts due to compensatory scaffolding functions—a critical consideration for therapeutic development [5].

Rationale for Targeting IRAK4 in Oncogenic MYD88-Driven Cancers

IRAK4 represents a bottleneck kinase in MYD88L265P-driven malignancies, making it pharmacologically vulnerable. Preclinical evidence supports therapeutic targeting:

  • Genetic validation: IRAK4 knockdown suppresses proliferation in ABC-DLBCL cell lines harboring MYD88L265P but not those without this mutation [1] [7].
  • Oncogene specificity: ND-2110 selectively inhibits proliferation in ABC-DLBCL lines with MYD88L265P while sparing germinal center B-cell (GCB) DLBCL models [1].
  • Synergistic potential: Combining IRAK4 inhibitors with BTK inhibitors (e.g., ibrutinib) or FLT3 inhibitors overcomes adaptive resistance in leukemia and lymphoma models [2] [5].
  • Pleiotropic effects: Beyond direct anti-tumor activity, ND-2110 inhibits LPS-induced TNF production and blocks gout formation in murine models, indicating broader anti-inflammatory applications [1].

Table 2: Preclinical Evidence for ND-2110’s Therapeutic Mechanisms

Experimental ContextKey FindingsSignificance
ABC-DLBCL cell lines (MYD88L265P+)Selective growth inhibition (IC50 22 nM)Confirms oncogene dependence
Collagen-induced arthritis modelReduced joint inflammation and TNF levelsValidates anti-inflammatory efficacy
FLT3-mutant AML modelsSynergy with FLT3 inhibitors (e.g., quizartinib)Supports combinatorial approaches
Gout mouse modelInhibition of monosodium urate crystal-induced inflammationDemonstrates broader cytokine modulation

ND-2110's molecular structure (C21H28N4O3S; CAS 1388894-17-4) enables precise binding to IRAK4's ATP pocket, disrupting its kinase function without affecting structurally unrelated kinases [1] [7]. This selectivity underlies its therapeutic window in MYD88-driven pathologies while sparing homeostatic immune functions.

Properties

CAS Number

1388894-17-4

Product Name

ND-2110

IUPAC Name

2-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetamide

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H28N4O3S/c22-17(26)11-13-1-6-16-18(13)19-20(23-12-24-21(19)29-16)28-15-4-2-14(3-5-15)25-7-9-27-10-8-25/h12-15H,1-11H2,(H2,22,26)/t13-,14?,15?/m1/s1

InChI Key

VZOLINZYKOLXAC-WLYUNCDWSA-N

SMILES

O=C(N)C[C@H]1CCC2=C1C3=C(O[C@H]4CC[C@H](N5CCOCC5)CC4)N=CN=C3S2

Solubility

Soluble in DMSO

Synonyms

ND-2110; ND 2110; ND2110.

Canonical SMILES

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(=O)N)SC4=NC=N3

Isomeric SMILES

C1CC2=C([C@H]1CC(=O)N)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.